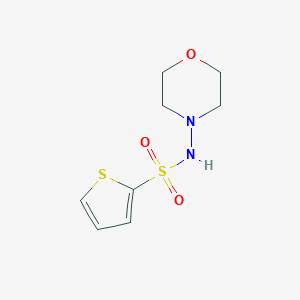
N-morpholin-4-ylthiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-morpholin-4-ylthiophene-2-sulfonamide (NMTS) is a chemical compound that has been widely used in scientific research due to its unique properties. It belongs to the class of sulfonamides, which are known for their antibacterial and diuretic properties. However, NMTS has been found to have a different mechanism of action, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
N-morpholin-4-ylthiophene-2-sulfonamide inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ions, which is an essential step in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
N-morpholin-4-ylthiophene-2-sulfonamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2, an enzyme that is involved in the synthesis of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-morpholin-4-ylthiophene-2-sulfonamide in lab experiments is its specificity for carbonic anhydrase. This allows researchers to study the role of this enzyme in various physiological processes without interfering with other metabolic pathways. However, one of the limitations of using N-morpholin-4-ylthiophene-2-sulfonamide is its relatively low potency compared to other carbonic anhydrase inhibitors. This can make it difficult to achieve complete inhibition of the enzyme in some experiments.
Direcciones Futuras
There are several future directions for the use of N-morpholin-4-ylthiophene-2-sulfonamide in scientific research. One potential application is in the study of the role of carbonic anhydrase in cancer progression. N-morpholin-4-ylthiophene-2-sulfonamide has been found to inhibit the growth of cancer cells, and further research could elucidate the mechanisms underlying this effect. Another potential application is in the development of new anti-inflammatory drugs. N-morpholin-4-ylthiophene-2-sulfonamide has been found to have anti-inflammatory effects, and further research could lead to the development of more potent and specific inhibitors of cyclooxygenase-2. Overall, N-morpholin-4-ylthiophene-2-sulfonamide is a valuable tool for studying various biological processes, and its potential applications in scientific research are vast.
Métodos De Síntesis
N-morpholin-4-ylthiophene-2-sulfonamide can be synthesized through a simple one-step reaction between 4-morpholinothiophene-2-sulfonamide and chlorosulfonic acid. The reaction yields a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
N-morpholin-4-ylthiophene-2-sulfonamide has been extensively used in scientific research as a tool to study various biological processes. It has been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. This inhibition can be used to study the role of carbonic anhydrase in various physiological processes, such as respiration and acid-base balance.
Propiedades
Nombre del producto |
N-morpholin-4-ylthiophene-2-sulfonamide |
|---|---|
Fórmula molecular |
C8H12N2O3S2 |
Peso molecular |
248.3 g/mol |
Nombre IUPAC |
N-morpholin-4-ylthiophene-2-sulfonamide |
InChI |
InChI=1S/C8H12N2O3S2/c11-15(12,8-2-1-7-14-8)9-10-3-5-13-6-4-10/h1-2,7,9H,3-6H2 |
Clave InChI |
LLKXYHXUPUZCNB-UHFFFAOYSA-N |
SMILES |
C1COCCN1NS(=O)(=O)C2=CC=CS2 |
SMILES canónico |
C1COCCN1NS(=O)(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



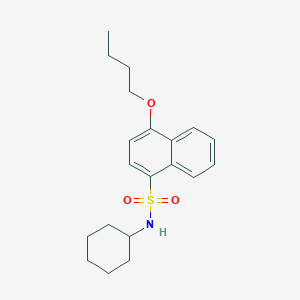
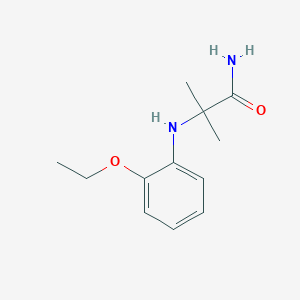
![5-Chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-2-(propylthio)pyrimidine](/img/structure/B256365.png)
![2-amino-N-(3-ethoxypropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B256369.png)
![3-(1,1-Dioxidotetrahydro-3-thienyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B256380.png)
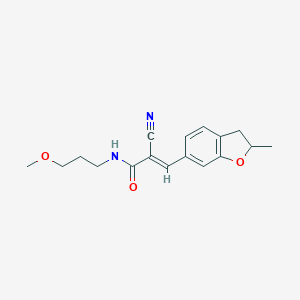
![N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B256382.png)
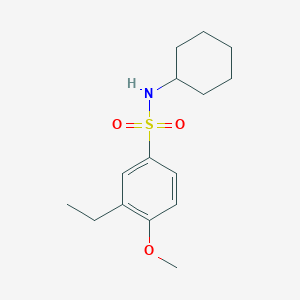
![N-[2-(1-isopentyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B256392.png)
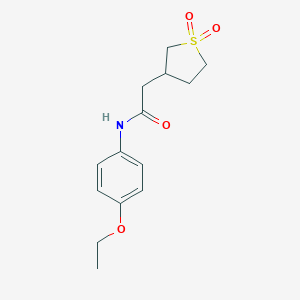
![2-(3-amino-5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-4-yl)-N-cyclohexylacetamide](/img/structure/B256399.png)
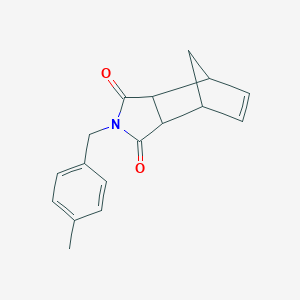
![N-[4-nitro-3-(trifluoromethyl)phenyl]-2-[4-(4-morpholinylcarbonyl)phenoxy]acetamide](/img/structure/B256402.png)
![2-{[(4-Butylcyclohexyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256405.png)